Product packaging for Vincathicine(Cat. No.:CAS No. 57665-10-8)

Vincathicine

Cat. No.: B1213380
CAS No.: 57665-10-8
M. Wt: 809 g/mol
InChI Key: AYFGUFZGUHLVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vincathicine is a natural product alkaloid of research interest, offered for non-clinical, non-diagnostic investigative applications. This compound is provided as a high-purity standard to support in-vitro studies in biochemistry and cell biology. While its exact mechanism is a subject of ongoing research, it is hypothesized to share properties with other vinca alkaloids, which are known to inhibit cell division by disrupting microtubule polymerization . This potential action makes it a valuable tool for researchers studying cell cycle dynamics, cytoskeleton function, and mechanisms of programmed cell death. Its applications are strictly limited to laboratory research; this product is labeled "For Research Use Only" and is not intended for any human or veterinary diagnostic or therapeutic purposes. All handling and experiments should be conducted by trained laboratory personnel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H56N4O9 B1213380 Vincathicine CAS No. 57665-10-8

Properties

CAS No.

57665-10-8

Molecular Formula

C46H56N4O9

Molecular Weight

809 g/mol

IUPAC Name

methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazapentacyclo[13.3.1.04,12.04,16.05,10]nonadeca-5,7,9,11-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C46H56N4O9/c1-8-41-15-12-18-50-20-17-44(36(41)50)29-21-30(33(56-5)22-32(29)48(4)37(44)46(55,40(53)58-7)38(41)59-26(3)51)45(39(52)57-6)23-27-24-49-19-16-43(34(27)42(54,9-2)25-49)28-13-10-11-14-31(28)47-35(43)45/h10-15,21-22,27,34,36-38,54-55H,8-9,16-20,23-25H2,1-7H3

InChI Key

AYFGUFZGUHLVPW-UHFFFAOYSA-N

SMILES

CCC1(CN2CCC34C1C(C2)CC(C3=NC5=CC=CC=C45)(C6=C(C=C7C(=C6)C89CCN1C8C(C=CC1)(C(C(C9N7C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CN2CCC34C1C(C2)CC(C3=NC5=CC=CC=C45)(C6=C(C=C7C(=C6)C89CCN1C8C(C=CC1)(C(C(C9N7C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Synonyms

vincathicine

Origin of Product

United States

Biosynthesis and Origin of Vincathicine

Comparative Biosynthesis of Vincathicine with Related Catharanthus Alkaloids (e.g., Vinblastine (B1199706), Vincristine)

This compound is a terpenoid indole (B1671886) alkaloid (TIA) found in the medicinal plant Catharanthus roseus (L.) G. Don, the same plant that produces the renowned anti-cancer agents vinblastine and vincristine (B1662923). researchgate.netresearchgate.netmpg.de Like vinblastine and vincristine, this compound is a dimeric or bisindole alkaloid. researchgate.netscispace.com This structural classification implies that its biosynthesis follows a similar complex pathway involving the coupling of two monomeric indole alkaloid precursors. frontiersin.orgmdpi.com

The biosynthesis of these complex molecules in C. roseus is a highly orchestrated process involving more than 30 enzymatic steps. nih.gov The journey begins with the formation of the central intermediate, strictosidine, through the condensation of tryptamine (B22526) (derived from the shikimate pathway) and secologanin (B1681713) (derived from the terpenoid pathway). nih.gov From strictosidine, the pathway branches to produce a wide array of over 130 different TIAs. researchgate.netnih.gov

For the well-studied dimeric alkaloids vinblastine and vincristine, the key monomeric precursors are catharanthine (B190766) and vindoline (B23647). frontiersin.orgnih.gov The formation of these monomers occurs through distinct, multi-enzyme branches originating from strictosidine. nih.gov The final step in the biosynthesis of vinblastine is the enzymatic coupling of catharanthine and vindoline, a reaction catalyzed by a class VI peroxidase. frontiersin.org Vincristine is subsequently formed through the oxidation of the N-methyl group of the vindoline moiety in vinblastine to a formyl group. mdpi.com

Given that this compound is also a dimeric alkaloid, it is biosynthesized through a comparable coupling mechanism. While the specific monomeric units that combine to form this compound are not as extensively documented as those for vinblastine, the general pathway is conserved. The biosynthesis is spatially segregated within the plant leaf, with early steps occurring in epidermal cells and the final assembly and accumulation of dimeric alkaloids taking place in specialized cells known as idioblasts. mpg.de This intricate spatial organization ensures the efficient production and sequestration of these complex molecules. The biosynthesis of vinblastine is understood to be organized across three distinct cell types, a principle that likely extends to other related dimeric alkaloids. mpg.de

Genetic and Molecular Regulation of this compound Biosynthesis in Catharanthus roseus

The production of this compound, along with all other TIAs in Catharanthus roseus, is governed by a sophisticated and tightly controlled genetic and molecular regulatory network. This network ensures that the synthesis of these metabolically expensive compounds is finely tuned in response to developmental cues and environmental stimuli. universiteitleiden.nlmdpi.com

Identification of Key Biosynthetic Enzymes and Genes

The elucidation of the TIA pathway has led to the identification and characterization of numerous biosynthetic genes and the enzymes they encode. nih.govnih.gov While research has predominantly focused on the pathway leading to vinblastine, these genes and enzymes are fundamental to the production of the precursor molecules required for the synthesis of the entire family of dimeric alkaloids, including this compound.

Key enzymes in the pathway are responsible for the step-by-step assembly of the monomeric precursors. The table below lists some of the crucial enzymes involved in the general TIA pathway that provides the building blocks for dimeric alkaloids.

EnzymeAbbreviationFunction in TIA Pathway
Tryptophan DecarboxylaseTDCCatalyzes the conversion of tryptophan to tryptamine, a primary precursor. frontiersin.org
Strictosidine SynthaseSTRCatalyzes the condensation of tryptamine and secologanin to form strictosidine. nih.gov
Tabersonine (B1681870) 16-hydroxylaseT16HA key enzyme in the multi-step conversion of tabersonine to vindoline.
Deacetylvindoline-4-O-acetyltransferaseDATCatalyzes the final step in vindoline biosynthesis.
Peroxidase 1CrPRX1An enzyme capable of coupling catharanthine and vindoline to form anhydrovinblastine (B1203243).

The genes encoding these enzymes are expressed in a highly coordinated and tissue-specific manner, reflecting the spatial separation of the biosynthetic pathway. mpg.de

Transcriptional and Post-Transcriptional Regulation Mechanisms

The expression of TIA biosynthetic genes is controlled by a hierarchical cascade of transcription factors (TFs). universiteitleiden.nlnih.gov This regulatory system allows the plant to mount a coordinated response to external signals, such as wounding or attack by pathogens, which often involves increased alkaloid production. mdpi.com

The jasmonate (JA) signaling pathway is a primary activator of TIA biosynthesis. universiteitleiden.nl The regulatory cascade is initiated by the JA-induced degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. universiteitleiden.nl This degradation liberates the master transcriptional activator, CrMYC2, a basic helix-loop-helix (bHLH) domain protein. universiteitleiden.nl Activated CrMYC2 then induces the expression of several other transcription factors, most notably the APETALA2/ethylene response factor (AP2/ERF) domain proteins ORCA2 and ORCA3. universiteitleiden.nl These ORCA transcription factors, in turn, bind directly to the promoter regions of various TIA pathway genes, including TDC and STR, activating their transcription and increasing the metabolic flux towards alkaloid production. universiteitleiden.nl

In addition to this core pathway, other families of transcription factors, such as WRKY, are also involved in fine-tuning the regulation of TIA biosynthesis. frontiersin.orgmdpi.com Post-transcriptional regulation, mediated by small, non-coding RNAs known as microRNAs (miRNAs), adds another layer of control by modulating the expression of these key transcription factors. nih.gov This entire regulatory apparatus governs the production of the monomeric precursors, and therefore dictates the subsequent synthesis of dimeric alkaloids like this compound.

Metabolic Engineering Strategies for Enhanced Production

The low abundance of medicinally important alkaloids like vinblastine and vincristine in C. roseus has driven significant research into metabolic engineering strategies to enhance their production. researchgate.netnih.gov These strategies, which target the genetic and regulatory machinery of the plant, are broadly applicable to increasing the yield of other related alkaloids, including this compound. nih.govnih.gov

The primary goals of metabolic engineering are to increase the metabolic flux towards the desired product and to overcome rate-limiting steps in the biosynthetic pathway. wikipedia.org Common strategies include:

Overexpression of Regulatory Genes: Increasing the expression of key transcription factors, such as ORCA3 or a de-repressed form of CrMYC2, can upregulate the entire pathway, leading to higher alkaloid accumulation. universiteitleiden.nl

Blocking Competing Pathways: Using techniques like gene silencing to shut down metabolic pathways that divert essential precursors away from TIA synthesis can channel more resources towards the desired products. wikipedia.org

Heterologous Production: A major goal is to transfer the entire biosynthetic pathway into a more manageable host organism, such as yeast (Saccharomyces cerevisiae) or the plant Nicotiana benthamiana. nih.govnih.gov This approach has seen recent success in the reconstitution of the pathways for catharanthine and vindoline, paving the way for microbial production of these vital precursors. nih.govresearchgate.net

Elicitation in Cell Cultures: Applying elicitors like methyl jasmonate to plant cell cultures can trigger the defense-related signaling cascade, leading to a significant increase in the production and secretion of alkaloids. frontiersin.org

These advanced biotechnological tools hold the promise of creating sustainable and high-yielding production platforms for a range of valuable Catharanthus alkaloids. nih.govnih.gov

Molecular and Cellular Pharmacology of Vincathicine

Comparative Molecular Mechanisms with Related Vinca (B1221190) Alkaloids

Vinca alkaloids, as a class, exert their antimitotic effects by binding to tubulin, the protein subunit of microtubules. This interaction disrupts microtubule dynamics, leading to cell cycle arrest, typically in metaphase, and subsequent apoptosis. While the general mechanism is shared, subtle differences in binding affinity, effects on microtubule dynamics, and cellular uptake can distinguish individual alkaloids.

Mechanism of Action: Vinca alkaloids bind to the "vinca site" on β-tubulin, located at the interface between α- and β-tubulin heterodimers nih.govresearchgate.netwikipedia.org. This binding interferes with tubulin polymerization, preventing the formation of functional microtubules, which are essential for cell division wikipedia.orgpharmgkb.orgmjpms.in. They favor curved tubulin assemblies and promote the self-association of tubulin into spiral aggregates acs.orguah.es.

Vinblastine (B1199706): Kinetically caps (B75204) microtubule ends, suppressing growth and shortening rates and increasing the duration of paused states, thereby stabilizing microtubule dynamics rather than causing net depolymerization at low concentrations nih.govnih.gov. It also induces tubulin self-association into coiled spiral aggregates acs.org.

Cellular Uptake and Distribution: Differences in cellular uptake and retention can significantly impact the efficacy of vinca alkaloids. Vincristine (B1662923) and vinblastine show differential sensitivity based on exposure duration, with vincristine being more potent after short exposures due to slower release from cells compared to vinblastine auctoresonline.org. Vincristine is retained intracellularly for longer periods, contributing to its greater toxicity after short-term exposure auctoresonline.org. While vindesine (B1683056) and vinorelbine (B1196246) also accumulate in cells, their accumulation patterns differ from vinblastine nih.gov.

Structure-Activity Relationships (SAR): Structural modifications can significantly alter the pharmacological profile of vinca alkaloids. For instance, the formyl group on the indole (B1671886) nitrogen of the vindoline (B23647) skeleton in vincristine, compared to the methyl group in vinblastine, contributes to differences in their pharmacological activity, dose-related toxicities, and cellular uptake uah.esmdpi.com. Newer synthetic analogues like vinorelbine and vinflunine (B192657) have been developed, showing different resistance patterns and affinities pharmgkb.org.

Data Table: Comparative Tubulin Binding Affinity and Effects of Vinca Alkaloids

Vinca AlkaloidOverall Tubulin Affinity (Relative)Primary Effect on Microtubule DynamicsTubulin Self-AssociationCellular Retention
VinblastineIntermediateKinetic stabilization; suppresses dynamicsInduces spiral aggregatesModerate
VincristineHighStabilizes dynamics; induces arrestInduces spiral aggregatesHigh
VinorelbineLowInduces spiral aggregatesInduces spiral aggregatesVaries

List of Compounds Mentioned:

Vincathicine

Vinblastine (VLB)

Vincristine (VCR)

Vinorelbine (VNR)

Vindesine (VDS)

Vinflunine (VFN)

Vinepidine (VPD)

Catharanthine (B190766)

Vindoline

Eribulin

Colchicine

Nocodazole

Paclitaxel (Taxol)

Maytansine

Stathmin

Laulimalide

Peloruside

Combretastatin-A4 (C-A4)

Halichondrin B

Plocabulin

CPAP (Centrosomal P4.1-associated protein)

HURP (Hepatoma up-regulated protein)

Structure Activity Relationships Sar and Analogue Development

Fundamental Structural Features and Their Contribution to Biological Activity

The defining characteristic of this class of compounds is the dimeric structure, which is essential for their cytotoxic activity. nih.govmdpi.com The precise spatial arrangement of the vindoline (B23647) and catharanthine (B190766) moieties allows for binding at the interface of tubulin dimers, thereby disrupting microtubule dynamics and arresting cell division in metaphase. nih.govdiff.org

Key structural features that significantly influence biological activity include:

Substitution on the Vindoline Nitrogen: The nature of the substituent on the indole (B1671886) nitrogen of the vindoline unit dramatically affects both the potency and the toxicological profile. For instance, Vinblastine (B1199706) possesses a methyl group at this position, whereas Vincristine (B1662923) has a formyl group. nih.gov This seemingly minor difference results in distinct clinical applications and side-effect profiles. nih.gov

The Vindoline C6-C7 Double Bond: The presence of the double bond between carbons 6 and 7 in the vindoline moiety is considered critical for high potency. Its removal has been shown to cause a substantial (up to 100-fold) loss in activity. nih.govacs.org However, certain deep-seated modifications to the core ring structure can compensate for the absence of this feature. nih.govnih.gov

The Catharanthine C20' Position: The C20' position on the upper catharanthine portion of the molecule is a key site for functionalization. Modifications at this position can significantly modulate tubulin binding affinity and biological potency. acs.org For example, introducing functionalities at C20' has been a successful strategy for developing analogues that can overcome clinical resistance. acs.orgnih.gov

The C16' Methoxycarbonyl Group: The methoxycarbonyl group at the C16' position of the catharanthine unit is another important contributor to the molecule's activity.

Synthetic and Semi-Synthetic Approaches to Vincathicine Analogues

Efforts to create novel Vinca (B1221190) alkaloid analogues with enhanced efficacy and reduced toxicity have led to the development of various synthetic and semi-synthetic strategies. mdpi.comdntb.gov.ua While many derivatives are produced through the modification of accessible peripheral functional groups on the naturally occurring alkaloids, total synthesis approaches have enabled more profound, deep-seated changes to the core scaffold. nih.govacs.orgnih.gov

A cornerstone of semi-synthesis is the coupling of the vindoline and catharanthine monomers. mdpi.comnih.gov A particularly effective method is the biomimetic iron(III)-promoted coupling reaction, which mimics the proposed biosynthetic pathway and provides efficient access to the dimeric core structure. nih.govacs.org This has been instrumental in generating a wide array of analogues for SAR studies. Total synthesis, though more complex, offers unparalleled flexibility to redesign the core architecture of either the vindoline or catharanthine unit, providing access to analogues that are unattainable through semi-synthesis. acs.orgnih.gov

Targeted chemical changes to specific functional groups have yielded numerous analogues with altered biological properties. Key modifications include:

Vindoline C17 Position: The selective hydrolysis of the 17-O-acetyl group on the vindoline moiety yields 17-desacetylvinblastine. mdpi.com This compound is not only a metabolite of Vinblastine but also exhibits significant biological activity itself. mdpi.com

Vindoline C16 Position: The carboxylic ester at the C16 position can be converted into various amides, leading to derivatives with different properties. mdpi.com

Catharanthine C12' Position: Halogenation, such as iodination, at the 12' position of the aromatic ring of the catharanthine unit has been explored to create new analogues. mdpi.com

Catharanthine C20' Position: As a critical site for interaction with tubulin, the C20' position has been extensively modified. Introduction of urea, thiourea, and carbamate (B1207046) functionalities has resulted in some of the most potent Vinblastine analogues discovered, with some exhibiting picomolar activity. acs.orgnih.gov

Hybrid Molecules: Conjugation of the Vinca alkaloid scaffold with other molecules has been investigated as a strategy to improve bioavailability or target delivery. Hybrids have been created by linking vindoline to amino acids, steroids, or synthetic pharmacophores like triphenylphosphine. mdpi.comresearchgate.net

Altering the fundamental ring structure of the Vinca alkaloids has led to significant breakthroughs. These deep-seated modifications can profoundly impact the molecule's conformation and its interaction with tubulin.

Catharanthine Ring Contraction: A notable example of scaffold rearrangement is the contraction of the catharanthine ring system. This modification led to the development of Vinorelbine (B1196246), a semi-synthetic analogue featuring a 5'-norhydro structure, which possesses an improved therapeutic index compared to its natural predecessors. nih.govresearchgate.net

Vindoline DE Ring System Modification: Synthetic strategies have allowed for the creation of analogues with altered DE ring systems within the vindoline subunit. Analogues containing expanded 6,6-membered or contracted 5,5-membered DE ring systems have been synthesized and evaluated, providing crucial insights into the spatial requirements for potent activity. nih.gov

Spiro-oxazolidinedione Derivatives: The creation of spiro-oxazolidinedione structures at the C3 and C4 positions of the catharanthine moiety has produced compounds with excellent cytotoxic activity against various cancer cell lines. mdpi.comresearchgate.netnih.gov

Cyclopropane-Fused Analogues: The addition of a cyclopropane (B1198618) ring to the vindoline skeleton represents another novel scaffold rearrangement that has been explored in the synthesis of new derivatives. dntb.gov.uamdpi.com

Evaluation of Biological Activities of this compound Analogues in Preclinical Models

The development of new this compound-related analogues necessitates rigorous evaluation in preclinical models to determine their potential as therapeutic agents. This process involves a combination of in vitro and in vivo studies to characterize their potency, mechanism of action, and efficacy.

The initial assessment of novel analogues typically involves determining their cytotoxic and anti-proliferative effects against a panel of human cancer cell lines, such as the NCI60 panel used by the National Cancer Institute. mdpi.com These assays measure the concentration of the compound required to inhibit cell growth by 50% (GI50 or IC50). Such screenings allow for the rapid comparison of the potency and cancer cell line selectivity of new derivatives against established drugs. For instance, vindoline-pharmacophore conjugates and C20'-modified Vinblastine analogues have demonstrated outstanding cytotoxic activities in these assays. nih.govmdpi.com Beyond cytotoxicity, mechanistic assays, such as tubulin polymerization inhibition tests, are used to confirm that the analogues retain the characteristic mechanism of action of the Vinca alkaloid class. researchgate.netnih.gov

Analogue ClassCell LineActivity (IC50/GI50)Reference
C20'-Urea DerivativesHCT116 (Colon)40–450 pM acs.org
C20'-Urea DerivativesHCT116/VM46 (Resistant Colon)~10-20 fold less sensitive than vs. HCT116 nih.gov
Vindoline-Phosphonium Salt ConjugateVarious (NCI60 Panel)More potent than Vinblastine on several lines mdpi.com
Vindoline-Piperazine DimerVarious (NCI60 Panel)More potent than Vinblastine on several lines mdpi.com
KAR-2 (Spiro-oxazolidinone)P388 (Leukemia)Similar maximal cytotoxicity to Vinblastine researchgate.net

Promising candidates from in vitro testing are advanced to in vivo studies, which are crucial for evaluating their efficacy in a complex biological system. These studies typically utilize rodent models, such as mice bearing human tumor xenografts or syngeneic murine tumors (e.g., P388 leukemia). nih.govresearchgate.netnih.gov The primary endpoints in these models are the inhibition of tumor growth and the prolongation of the lifespan of the tumor-bearing animals. researchgate.net For example, Vinflunine (B192657), a bifluorinated analogue, demonstrated superior antitumor efficacy compared to older Vinca alkaloids across a range of murine and human tumor xenograft models. nih.gov Similarly, N-substituted vindesine (B1683056) analogues were evaluated for their activity against specific tumor models like the Gardner lymphosarcoma and the Ridgway osteogenic sarcoma, providing valuable data on their in vivo antitumor spectrum. nih.gov

Computational Chemistry and Molecular Modeling for SAR Prediction

Computational chemistry and molecular modeling have become indispensable tools in the field of medicinal chemistry for predicting the Structure-Activity Relationships (SAR) of bioactive compounds. These in silico methods provide valuable insights into the molecular interactions between a ligand and its biological target, guiding the design and development of more potent and selective analogues. In the context of Vinca alkaloids and related compounds, computational approaches are employed to elucidate the structural determinants of their biological activity, primarily their interaction with tubulin.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized analogues. These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties. nih.gov

Molecular docking is another powerful computational method used to predict the preferred orientation of a ligand when bound to a target protein. uneb.br This technique simulates the binding process and calculates a scoring function to estimate the binding affinity. For Vinca alkaloids, docking studies are crucial for visualizing the interactions with the tubulin binding site and understanding how structural modifications might affect this interaction. researchgate.netnih.gov

Furthermore, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex, allowing researchers to study the conformational changes and stability of the interactions over time. These computational tools, often used in conjunction, play a pivotal role in the rational design of new Vinca alkaloid analogues with improved therapeutic profiles.

Detailed Research Findings from Computational Studies

Recent computational studies on Vinca alkaloid derivatives have provided significant insights into their SAR. For instance, molecular docking studies have been performed on various analogues to correlate their binding affinity with cytotoxic activity. researchgate.net In one such study, a series of derivatives were docked into the tubulin protein model. The results indicated that compounds with the best docking scores and lowest binding energies also exhibited the strongest cytotoxic activity. researchgate.net

Another study focused on the computational analysis of vinorelbine, a semi-synthetic Vinca alkaloid, to understand its interaction with tubulin. nih.gov Density Functional Theory (DFT) was used to determine the structural characteristics of the molecule, and molecular docking was employed to identify the most favorable binding mode within the α,β-tubulin heterodimer. The binding free energies were calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) to quantify the strength of the interaction. nih.gov

QSAR studies have also been instrumental in identifying the key structural features required for the anticancer activity of various compound series. nih.govnih.gov For example, a 2D-QSAR analysis of dihydropyrimidinone derivatives as potential anticancer agents revealed a strong correlation between the topological and autocorrelated descriptors of the molecules and their cytotoxic effects. nih.gov Such models, once validated, can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and biological evaluation. nih.gov

The integration of these computational approaches allows for a comprehensive understanding of the SAR of complex natural products and their derivatives, thereby accelerating the drug discovery process. easychair.org

Interactive Data Tables

Below are illustrative data tables representing the types of findings generated from computational studies on Vinca alkaloid analogues.

Table 1: Hypothetical Molecular Docking Results of this compound Analogues against Tubulin

AnalogueBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Activity
This compound-8.5Lys176, Asn258, Val318Moderate
Analogue A-9.2Lys176, Asn258, Tyr224High
Analogue B-7.1Asn258, Val318Low
Analogue C-9.5Lys176, Tyr224, Ala316High

Table 2: Example of a 2D-QSAR Model for Predicting Anticancer Activity

DescriptorCoefficientContribution to Activity
Molecular Weight0.25Positive
LogP-0.15Negative
Number of Hydrogen Bond Donors0.45Positive
Topological Polar Surface Area0.30Positive

Model Statistics: R² = 0.92, Q² = 0.85

Preclinical Biological Evaluation of Vincathicine

In Vitro Model Systems for Biological Activity Assessment

In vitro studies are the cornerstone of early-stage drug discovery, providing critical insights into the biological activity of a compound in a controlled laboratory setting. These assays utilize isolated cells and cellular components to determine cytotoxic potential and elucidate the mechanisms of action.

The cytotoxic activity of vinca (B1221190) alkaloids, the class of compounds to which vincathicine belongs, has been evaluated against various human cancer cell lines. While specific data for this compound is limited in publicly accessible literature, the activities of its close structural analogues, vincristine (B1662923) and vinblastine (B1199706), provide valuable comparative insights. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter determined in these assays.

For instance, studies on vincristine have shown its cytotoxic effects on various cancer cell lines. In a vincristine-resistant subline of A549 lung cancer cells (A549/VCR), survivin expression was found to be a key factor in drug resistance. nih.gov The IC50 of free vincristine against a resistant A549/T cell line was determined to be 31.99 µg/mL. nih.gov In human colorectal cancer HCT116 cells, vincristine has been shown to inhibit cell growth. nih.gov

The Genomics of Drug Sensitivity in Cancer database provides IC50 values for both vincristine and vinblastine against a panel of cancer cell lines, offering a broad perspective on their activity.

Table 1: Cytotoxicity (IC50) of Vincristine and Vinblastine Against Selected Human Cancer Cell Lines This data is provided for close analogues of this compound and may not be representative of this compound's specific activity.

Cell LineCompoundIC50 (µM)
A549 (Lung Carcinoma)Vinblastine0.0028
HCT116 (Colon Carcinoma)Vinblastine0.0020
L1210 (Murine Leukemia)Vincristine~0.01-0.1
A549 (Lung Carcinoma)Vincristine0.015
HCT116 (Colon Carcinoma)Vincristine0.009

Note: IC50 values can vary between studies due to different experimental conditions. The L1210 value is an approximate range based on historical data indicating maximum cytotoxic effects between 10⁻⁸ and 10⁻⁷ M. nih.gov

The primary mechanism of action for vinca alkaloids is the disruption of microtubule dynamics, which are essential for cell division. researchgate.net These compounds bind to tubulin, the protein subunit of microtubules, and inhibit their polymerization. researchgate.net This interference with microtubule formation prevents the assembly of the mitotic spindle, a structure crucial for the separation of chromosomes during mitosis.

As a result, cells treated with vinca alkaloids are unable to progress through the metaphase stage of the cell cycle, leading to mitotic arrest. researchgate.net This prolonged arrest at a critical cell cycle checkpoint ultimately triggers programmed cell death, or apoptosis. nih.govnih.govresearchgate.net Studies have demonstrated that vinca alkaloids like vinorelbine (B1196246) and vincristine induce apoptosis in leukemia and lymphoma cells, which can be detected by methods such as annexin (B1180172) V staining. cancerrxgene.org The apoptotic process is often mediated by the activation of caspases, a family of protease enzymes that play a central role in the execution-phase of cell apoptosis. cancerrxgene.org For example, vinorelbine treatment has been shown to upregulate caspase-3 and its active subunits in sensitive lymphoma and leukemia cells. cancerrxgene.org

In Vivo Non-Human Animal Models for Efficacy Studies

Following promising in vitro results, the evaluation of a compound's efficacy moves to in vivo non-human animal models. These studies are critical for understanding how the compound behaves in a complex biological system and for assessing its potential therapeutic effect on a whole organism.

Xenograft models are a widely used tool in preclinical oncology research. researchgate.net These models involve the implantation of human tumor cells into immunodeficient mice, which then develop tumors. researchgate.net The efficacy of a potential anticancer agent can then be assessed by observing its effect on tumor growth in these animals. For vinca alkaloids, xenograft models of human breast cancer have been utilized to evaluate their antitumor properties. nih.gov For example, in a xenograft model using the highly metastatic MDA-MB-231 breast cancer cell line, vinpocetine, a related vinca alkaloid, was shown to significantly suppress tumor growth in nude mice. nih.gov The assessment of efficacy in such models typically involves monitoring tumor volume and weight over time in treated versus untreated control groups.

Pharmacodynamic (PD) biomarker analysis in animal studies aims to provide measurable indicators of a drug's biological effect on the body. These biomarkers can confirm that the drug is engaging its target and eliciting the expected downstream cellular changes. For microtubule-targeting agents like vinca alkaloids, relevant PD biomarkers often relate to the cell cycle and apoptosis.

In tumor tissues collected from xenograft models, immunohistochemical staining can be used to detect changes in protein expression. For instance, an increase in the expression of active caspase-3 in tumor tissue from treated animals would be a strong indicator of apoptosis induction. Conversely, a decrease in the expression of proteins associated with cell cycle progression, such as cdc2, would suggest that the compound is successfully causing cell cycle arrest. These molecular changes in the tumor tissue provide evidence of the drug's mechanism of action in vivo and can be correlated with observed tumor growth inhibition.

Preclinical Pharmacokinetic Profiling of this compound and Analogues

Preclinical pharmacokinetic (PK) profiling examines how an organism's body affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding the PK properties of a compound like this compound and its analogues is essential for predicting its behavior in humans.

Studies in animal models, such as mice and dogs, are integral to characterizing the PK of vinca alkaloids. nih.gov Generally, these compounds exhibit a large apparent total volume of distribution, high total plasma clearance, and a long terminal elimination half-life. researchgate.net Biliary excretion is the primary route of elimination, with urinary excretion being relatively low. researchgate.netresearchgate.net

The metabolism of vinca alkaloids is a key aspect of their pharmacokinetic profile. Human hepatic cytochromes P450, specifically the CYP3A subfamily, are heavily involved in their biotransformation. researchgate.net The investigation of newer analogues, such as vinflunine (B192657), includes a detailed analysis of their pharmacokinetic properties and metabolic pathways in animals and humans to understand their unique profiles. Physiologically based pharmacokinetic (PBPK) models are also developed using data from animal studies (e.g., in wild-type and knockout mice) to simulate and predict the compound's pharmacokinetics in different species, including humans. nih.gov

Absorption and Distribution in Animal Models

No data is available on the absorption and distribution of this compound in any animal models.

Metabolism and Excretion in Preclinical Systems

No data is available on the metabolism and excretion of this compound in any preclinical systems.

Analytical Methodologies for Vincathicine Research

Extraction and Purification Techniques from Biological Matrices

The initial step in analyzing Vincathicine from biological sources, such as plant material, involves its efficient extraction and purification. Common strategies employed for isolating compounds from complex biological matrices include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation researchgate.netnih.govslideshare.netgerstelus.com. These methods aim to remove interfering endogenous substances and concentrate the target analyte. While specific extraction protocols for this compound are not extensively detailed in the provided literature, general alkaloid extraction often involves maceration or sonication of plant material with organic solvents, followed by partitioning steps to isolate the alkaloid fraction researchgate.net. A modified Bligh/Dyer procedure, commonly used for lipid extraction from biological samples, exemplifies a multi-step solvent-based extraction approach that could be adapted nih.gov. The choice of solvent and extraction technique depends on the polarity of this compound and the nature of the biological matrix.

Chromatographic Methods for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures into their individual components, enabling both qualitative and quantitative analysis ksu.edu.saanalytica-world.comlibretexts.org. For this compound research, High-Performance Liquid Chromatography (HPLC) and, potentially, Gas Chromatography (GC) are key methodologies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and powerful analytical technique widely used for the separation, identification, and quantification of compounds that can be dissolved in a liquid advancechemjournal.comwikipedia.orgshimadzu.comchemyx.com. It is particularly suitable for analyzing compounds like this compound, which may not be sufficiently volatile or thermally stable for Gas Chromatography advancechemjournal.comchemyx.com. This compound has been identified as a compound amenable to HPLC analysis scispace.com.

The core principle of HPLC involves pumping a liquid mobile phase through a column packed with a stationary phase under high pressure analytica-world.comlibretexts.orgwikipedia.orgshimadzu.com. Components of the sample mixture separate based on their differential interactions with both the mobile and stationary phases. Reversed-phase HPLC (RP-HPLC), often utilizing a non-polar stationary phase such as C18, is a common mode for alkaloid analysis. The mobile phase typically consists of a mixture of polar solvents (e.g., water or aqueous buffers) and organic solvents (e.g., acetonitrile (B52724) or methanol) nih.govnih.gov. Detection of eluted compounds is frequently achieved using UV-Vis detectors, which measure the absorbance of light at specific wavelengths wikipedia.orgnih.gov.

Table 1: Typical HPLC Conditions for Alkaloid Analysis

ParameterDescription
Stationary Phase C18 (Octadecylsilane) bonded silica
Mobile Phase Gradient or isocratic elution using mixtures of: - Acetonitrile or Methanol - Water or Aqueous Buffer (e.g., Ammonium Acetate, Phosphoric Acid)
Detection UV-Vis Detector (e.g., at 254 nm or specific λmax for this compound)
Flow Rate Typically 0.5 - 1.5 mL/min
Column Temp. Ambient to 40°C

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique primarily used for separating and analyzing compounds that are volatile or can be vaporized without decomposition libretexts.orgwikipedia.orgsigmaaldrich.commeasurlabs.comphenomenex.com. The separation occurs as the sample, carried by an inert gas (mobile phase), passes through a column containing a stationary phase. Differences in volatility and interaction with the stationary phase dictate the retention time of each component wikipedia.orgsigmaaldrich.commeasurlabs.comphenomenex.com. While GC is a powerful tool, complex alkaloids like this compound may require derivatization to increase their volatility and thermal stability for effective GC analysis. The provided literature does not explicitly detail GC methods for this compound, suggesting HPLC is the preferred chromatographic technique scispace.com. However, GC coupled with Mass Spectrometry (GC-MS) is a common hyphenated technique for compound identification wikipedia.orggentechscientific.com.

Spectrometric Techniques for Identification and Quantification

Spectrometric techniques are crucial for elucidating the structure and quantifying the amount of this compound. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary methods in this category.

Mass Spectrometry (MS and LC-MS/MS)

Mass Spectrometry (MS) is an analytical technique that separates molecules based on their mass-to-charge ratio (m/z) chemyx.comrsc.org. When coupled with chromatography, such as in Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS, it provides a highly sensitive and selective platform for identifying and quantifying analytes in complex matrices chemyx.comgentechscientific.comrsc.org360biolabs.comnih.gov.

LC-MS/MS combines the separation capabilities of HPLC with the identification and quantification power of MS/MS. This hyphenated technique is invaluable for bioanalytical support and drug development, enabling the detection and quantification of both known and unknown compounds, as well as the elucidation of their chemical properties 360biolabs.com. Common ionization techniques for LC-MS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) nih.gov. Quantification is often performed using Selected Reaction Monitoring (SRM) mode, which targets specific precursor-product ion transitions for high sensitivity and specificity nih.govnih.gov. High-Resolution Mass Spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap, offer superior mass accuracy and resolving power, aiding in the identification of unknown compounds nih.gov.

Table 2: Mass Spectrometry Principles for Identification and Quantification

TechniquePrincipleCommon Ionization MethodsDetection ModesInformation Obtained
MS Separation of ions based on mass-to-charge ratio (m/z).ESI, APCI, EIFull Scan, Selected Ion Monitoring (SIM)Molecular weight, elemental composition (with HRMS), fragmentation patterns.
LC-MS/MS Combines LC separation with tandem MS for enhanced selectivity and sensitivity.ESI, APCISelected Reaction Monitoring (SRM), Multiple Reaction Monitoring (MRM), Precursor Ion ScanningPrecise quantification, structural confirmation via fragmentation, identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy is a paramount technique for determining the detailed structure of organic compounds docksci.comuoanbar.edu.iqwikipedia.orgmsu.eduprimescholars.com. It leverages the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The most commonly used NMR techniques are Proton NMR (H NMR) and Carbon-13 NMR (C NMR) uoanbar.edu.iqwikipedia.orgmsu.edu. H NMR provides information on the number and types of hydrogen atoms and their neighboring nuclei through chemical shifts and spin-spin coupling (J-coupling), which splits signals into multiplets uoanbar.edu.iqwikipedia.orgprimescholars.com. C NMR provides information about the carbon skeleton of the molecule uoanbar.edu.iqmsu.edu. Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), offer more comprehensive insights by correlating signals between nuclei through direct bonds or through-space interactions, thereby facilitating complete structural elucidation primescholars.com. NMR is a non-destructive technique and can analyze relatively small sample amounts, often used in conjunction with other spectroscopic methods for definitive structural assignment docksci.comuoanbar.edu.iqwikipedia.orgmsu.edu.

Validation of Analytical Procedures for this compound Quantification

The validation of analytical procedures for this compound is a critical step in establishing its presence, concentration, and behavior in various matrices. This process provides documented evidence that the method employed is appropriate for its intended analytical task, whether it be for assay, impurity testing, or stability studies. Key performance characteristics that are evaluated include specificity, selectivity, accuracy, precision, linearity, range, and sensitivity parameters like the Limit of Detection (LOD) and Limit of Quantification (LOQ) pharmaguideline.comadryan.comms-editions.cl. While specific validation studies for this compound were not extensively detailed in the retrieved literature, the principles and methodologies applied to similar alkaloids and compounds provide a robust framework for understanding this process jfda-online.comscirp.orgscielo.brnih.gov.

Specificity and Selectivity

Specificity and selectivity are fundamental validation parameters that ensure an analytical method can unequivocally measure the target analyte, this compound, in the presence of other components that may be expected in the sample matrix. These components can include structurally related compounds, potential impurities, degradation products, or excipients in a formulation ajpaonline.comeuropa.euloesungsfabrik.de.

Specificity refers to the ability of the method to measure only the target analyte, producing a response that is unequivocally attributable to this compound ajpaonline.comloesungsfabrik.de.

Selectivity , often used interchangeably with specificity, emphasizes the method's ability to differentiate the analyte from other components. In chromatographic methods, this is often demonstrated by achieving adequate separation, indicated by resolution factors (Rs) between the peak of interest and potential interferents ajpaonline.comeuropa.euloesungsfabrik.de.

For this compound, demonstrating specificity and selectivity would typically involve analyzing samples that have been spiked with known amounts of potential impurities or related alkaloids, and confirming that the analytical signal for this compound is not affected europa.euloesungsfabrik.de. Techniques such as peak purity analysis using diode array detectors (DAD) or comparing results with an orthogonal method (e.g., LC-MS/MS for confirmation) are common approaches europa.euut.ee.

Illustrative Data Table: Specificity/Selectivity Assessment

Analyte/InterferentRetention Time (min)Peak Area (AU)Resolution Factor (Rs)Interference Check
This compound15.2150,000-Target Analyte
Related Alkaloid A14.850,0002.1No significant interference
Impurity B16.020,0001.8No significant interference
Matrix Component C15.510,0003.5No significant interference

Note: This table presents hypothetical data to illustrate the concept of specificity and selectivity assessment. Actual values would be determined experimentally.

Accuracy and Precision

Accuracy and precision are crucial for ensuring the reliability of this compound quantification.

Accuracy refers to the closeness of agreement between the measured value and the true or accepted reference value europa.eupharmaguideline.comelementlabsolutions.comresolian.comchromatographyonline.com. It is typically assessed through recovery studies, where known amounts of this compound are added to a blank matrix (e.g., placebo or biological fluid) or through the analysis of a reference standard. According to ICH guidelines, accuracy should be established across the specified range, often by analyzing at least three concentration levels with a minimum of three replicates at each level europa.eu. Acceptable recovery is generally within 95-105% for assay methods jfda-online.comchromatographyonline.com.

Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample europa.eupharmaguideline.comelementlabsolutions.comresolian.comchromatographyonline.com. Precision is evaluated at three levels:

Repeatability : Assesses variability within the same laboratory, on the same day, with the same analyst and equipment.

Intermediate Precision : Assesses variability within the same laboratory but on different days, with different analysts, or different equipment.

Reproducibility : Assesses variability between different laboratories. Precision is typically reported as the relative standard deviation (%RSD). For assay methods, %RSD values are generally expected to be below 15%, or below 20% near the limit of quantification scielo.brgtfch.org.

Illustrative Data Table: Accuracy and Precision for this compound Quantification

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)%RSD (n=3)
Accuracy
0.50.4998.0-
10.09.999.0-
40.040.5101.3-
Precision (Repeatability)
10.0 (Replicate 1)9.8-1.5
10.0 (Replicate 2)9.9-
10.0 (Replicate 3)9.95-

Note: This table presents hypothetical data for accuracy (as percent recovery) and precision (as %RSD) based on typical validation requirements and findings for similar compounds jfda-online.com.

Linearity and Range

Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration or amount of the analyte in the sample, within a given range pharmaguideline.comeuropa.euelementlabsolutions.comksu.edu.sa. For this compound, linearity is typically established by analyzing a series of standard solutions at different concentrations. A minimum of five concentration levels is recommended, and the data is analyzed using linear regression to generate a calibration curve europa.eueuropa.euksu.edu.saejgm.co.uk. The linearity is confirmed by evaluating the correlation coefficient (R²), which should ideally be greater than 0.999, along with other statistical parameters like the slope and intercept ksu.edu.saejgm.co.uk.

Range is the interval between the upper and lower concentrations of this compound for which the analytical procedure has been demonstrated to have an acceptable level of precision, accuracy, and linearity europa.eupharmaguideline.comeuropa.euksu.edu.sa. The range is typically derived from the linearity studies and should encompass the expected concentrations of this compound in the samples to be analyzed. For example, a method might be validated over a range of 0.1 µg/mL to 50 µg/mL, as seen in studies for related compounds jfda-online.com.

Illustrative Data Table: Linearity of this compound Quantification

Concentration Level (µg/mL)Mean Peak Area (AU)
0.110,500
0.552,000
1.0104,500
10.01,050,000
50.05,250,000

Linear Regression Analysis:

Equation of the line: y = 105,000x + 500

Correlation Coefficient (R²): 0.9998

Determined Range: 0.1 - 50.0 µg/mL

Note: This table presents hypothetical linearity data for this compound, demonstrating a proportional relationship between concentration and peak area, with an R² value indicative of good linearity. The determined range is based on typical validation requirements jfda-online.comksu.edu.saejgm.co.uk.

Compound List:

this compound

Future Directions in Vincathicine Research

Exploration of Novel Biosynthetic Enzymes and Pathways

The complete elucidation of the vincathicine biosynthetic pathway remains an active area of research. Understanding the precise roles and mechanisms of individual enzymes involved in the complex cascade from tryptophan and geraniol (B1671447) to this compound is crucial for pathway engineering and optimization. Future directions include identifying and characterizing previously unknown enzymes that catalyze key steps, such as cyclization, oxidation, and functionalization reactions. This exploration is vital for understanding how the plant efficiently produces such intricate molecular structures. Research into the genetic basis of these pathways, potentially through genome mining and comparative genomics, aims to uncover novel enzymes and regulatory elements. The goal is to map out the entire enzymatic machinery responsible for this compound synthesis, providing a blueprint for biotechnological production researchgate.netdokumen.pub.

Advanced Synthetic Biology Approaches for Sustainable Production

Given the low natural abundance of this compound in Catharanthus roseus, sustainable and scalable production methods are highly sought after. Synthetic biology offers powerful tools to achieve this by reconstructing the biosynthetic pathway in heterologous hosts, such as Escherichia coli or Saccharomyces cerevisiae (yeast) researchgate.net. Future research will focus on optimizing these microbial cell factories through metabolic engineering. This involves enhancing precursor supply, improving the activity and stability of heterologously expressed enzymes, and addressing cofactor dependencies. Advanced techniques like pathway refactoring, gene stacking, and promoter engineering will be employed to maximize this compound yields. The development of robust fermentation processes will be critical for translating these synthetic biology efforts into economically viable and environmentally friendly production strategies scribd.comresearchgate.net.

Rational Design of Next-Generation this compound Analogues with Enhanced Preclinical Profiles

The complex structure of this compound presents opportunities for medicinal chemistry to design and synthesize novel analogues with improved pharmacological properties. Future research will employ rational drug design strategies, guided by structure-activity relationship (SAR) studies. This involves systematically modifying specific functional groups or structural motifs of this compound to enhance its efficacy, selectivity, bioavailability, and pharmacokinetic profile. Computational chemistry and molecular modeling will play a significant role in predicting the binding affinities of designed analogues to target molecules. The aim is to create next-generation compounds that retain or improve upon the therapeutic potential of this compound while mitigating any inherent limitations.

Application of Integrated Omics Technologies (Genomics, Proteomics, Metabolomics) to this compound Research

The application of integrated omics technologies offers a holistic approach to understanding this compound metabolism and production. Genomics can identify the genes encoding biosynthetic enzymes and regulatory elements, while transcriptomics can reveal gene expression patterns under various conditions. Proteomics can quantify enzyme abundance and activity, and metabolomics can profile the spectrum of metabolites, including pathway intermediates and byproducts. Future research will leverage these technologies synergistically to gain deeper insights into the intricate regulatory networks governing this compound biosynthesis. This includes identifying bottlenecks in the pathway, discovering novel enzymes, and understanding how environmental or genetic factors influence alkaloid production. Such integrated analyses are essential for guiding metabolic engineering efforts and for a comprehensive understanding of this compound's biological role.

Development of Advanced Preclinical Models for Mechanistic Studies

To thoroughly investigate the potential therapeutic mechanisms of this compound and its analogues, the development and utilization of advanced preclinical models are essential. Future research will focus on employing sophisticated cell-based assays, such as 3D cell cultures and organoids, which better recapitulate the in vivo microenvironment compared to traditional 2D cell lines. Furthermore, the use of patient-derived xenograft (PDX) models in animal studies will provide more accurate preclinical evaluations of efficacy and toxicity, reflecting human disease heterogeneity. These advanced models will enable detailed mechanistic studies, allowing researchers to elucidate how this compound interacts with cellular targets, affects signaling pathways, and ultimately exerts its biological effects, paving the way for more informed clinical development.

Q & A

Q. What is the standard protocol for synthesizing vincathicine from leurosine, and what analytical methods validate its purity?

this compound is synthesized via acid-catalyzed conversion of leurosine. The preferred method involves treating leurosine with a strong mineral acid (e.g., HCl, H2_2SO4_4) in aqueous or mixed solvents. Reaction conditions (temperature, acid strength) are optimized to minimize by-products like 4-desacetylthis compound. Purification is achieved through gradient pH extraction and chromatography (e.g., preparative TLC or column chromatography). Validation includes mass spectrometry (M+^+ 808), UV spectroscopy (λmax 300, 264, 213 nm), and 1^1H-NMR analysis (e.g., δ 9.52 ppm for HO-3, δ 3.77 ppm for CH3_3O-16) .

Q. How does this compound’s therapeutic profile compare to other Vinca alkaloids like vincristine and vinblastine?

this compound exhibits lower cytotoxicity compared to vincristine (VCR) and vinblastine (VLB) but has a more favorable therapeutic ratio due to reduced systemic toxicity. While less potent in inhibiting experimental malignancies, its reduced toxicity allows for higher tolerated doses in preclinical models. Comparative studies should use standardized in vivo models (e.g., P388 murine leukemia) and toxicity assays (e.g., LD50_{50} determination) to quantify this trade-off .

Advanced Research Questions

Q. What strategies optimize the acid-catalyzed conversion of leurosine to this compound while minimizing 4-desacetylthis compound formation?

Byproduct formation (e.g., 4-desacetylthis compound) is inversely proportional to reaction temperature and directly proportional to acid strength. To optimize yield:

  • Use weaker acids (e.g., phosphoric acid, H0_0 > +0.83) at 25–40°C.
  • Employ mixed solvents (e.g., methanol-water) to enhance leurosine solubility and reduce reaction time.
  • Monitor reaction progress via TLC (3:1 ethyl acetate-ethanol eluent) and terminate before byproduct accumulation. Post-synthesis, chromatographic separation (florisil or silica gel) isolates this compound with >95% purity .

Q. How can spectral data discrepancies in this compound characterization be resolved across studies?

Q. What experimental designs are critical for assessing this compound’s mechanism of action in mitotic inhibition?

Key steps include:

  • In vitro tubulin binding assays : Measure IC50_{50} values using purified tubulin and competitive inhibitors (e.g., colchicine).
  • Cell cycle analysis : Use flow cytometry (propidium iodide staining) to quantify G2_2/M arrest in treated cell lines.
  • Comparative pharmacokinetics : Evaluate plasma half-life and tissue distribution in rodent models via LC-MS/MS. Ensure reproducibility by adhering to NIH guidelines for preclinical cancer research .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on this compound’s in vivo efficacy?

Contradictions may stem from variations in:

  • Animal models : Use syngeneic tumors (e.g., L1210 leukemia) instead of xenografts for consistency.
  • Dosing regimens : Standardize mg/kg doses and administration routes (e.g., intravenous vs. intraperitoneal).
  • Endpoint metrics : Apply RECIST criteria for tumor response evaluation. Meta-analyses of historical data (e.g., Eli Lilly studies) can identify protocol-driven biases .

Q. What methodologies ensure reproducibility in this compound synthesis and bioactivity assays?

  • Synthesis : Publish detailed reaction parameters (e.g., acid molarity, solvent ratios) in supplementary materials.
  • Bioassays : Use ATCC-certified cell lines and report passage numbers.
  • Statistical rigor : Apply ANOVA for dose-response curves and survival analyses, with p < 0.05 as significance threshold. Follow the Beilstein Journal’s guidelines for experimental transparency and data archiving .

Methodological Resources

Q. Which databases and repositories provide authoritative spectral or pharmacological data on this compound?

  • PubChem : CID 5351492 (this compound) lists physicochemical properties.
  • ChEMBL : Activity data (e.g., IC50_{50} against KB cells).
  • NCI Developmental Therapeutics Program : Preclinical toxicity profiles. Avoid non-peer-reviewed sources (e.g., BenchChem) due to unverified data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.